3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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Description
3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H11Cl2FN4O2S2 and its molecular weight is 457.32. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
3,5-Dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide and related halogenated sulfonamides have been investigated for their ability to inhibit carbonic anhydrase (CA), particularly the tumor-associated isozyme IX (CA IX). CA IX inhibitors are of significant interest due to their potential applications as antitumor agents. Inhibition data have shown potent activity against CA IX with inhibition constants in the low nanomolar range, suggesting these compounds as promising leads for the development of new antitumor therapies (Ilies et al., 2003).
Type III Secretion Inhibitors
The compound identified as a putative type III secretion inhibitor in Yersinia suggests a potential use in preventing or treating bacterial infections. A series of analogues showed varying degrees of inhibition in a type III secretion-dependent reporter-gene assay, highlighting the compound's potential as a basis for developing new antimicrobial agents (Kauppi et al., 2007).
Antimicrobial and Antifungal Activities
A series of new compounds, including derivatives of 1,3,4-thiadiazolo[3,2-a]quinazolin-5-one, were synthesized and showed significant antimicrobial and antifungal activities. These findings support the potential of such compounds in developing new therapeutic agents against a variety of microbial and fungal pathogens (Sych et al., 2019).
Green Chemistry Applications
The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides via the reaction of substituted benzohydrazides demonstrates an adherence to green chemistry principles. Utilizing water as the reaction medium, these syntheses yield nearly quantitative outputs, emphasizing the role of sustainable practices in chemical research (Horishny & Matiychuk, 2020).
Properties
IUPAC Name |
3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN4O2S2/c18-10-5-9(6-11(19)7-10)15(26)22-16-23-24-17(28-16)27-8-14(25)21-13-3-1-12(20)2-4-13/h1-7H,8H2,(H,21,25)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJONTIXCPPMOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.